molecular formula C19H16ClNO4 B1679338 Rilopirox CAS No. 104153-37-9

Rilopirox

Cat. No.: B1679338
CAS No.: 104153-37-9
M. Wt: 357.8 g/mol
InChI Key: UDYUIWXQUBNDHC-UHFFFAOYSA-N
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Description

Rilopirox (C₁₉H₁₆ClNO₄; molecular weight: 357.79 g/mol) is a synthetic hydroxypyridone antifungal agent with broad-spectrum activity against dermatophytes, yeasts (e.g., Candida albicans), and molds . Its chemical structure includes a chlorophenoxy-phenoxy-methyl group, contributing to hydrophobic characteristics and poor water solubility, though it dissolves readily in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) . This compound exerts fungicidal effects by chelating iron ions, inhibiting iron-dependent enzymes like catalase, and disrupting mitochondrial respiration via suppression of Complex I (NADH-ubiquinone oxidoreductase) in the electron transport chain . This dual mechanism distinguishes it from azoles and polyenes, which target ergosterol biosynthesis or membrane integrity.

Preparation Methods

Rilopirox, chemically known as 6-[(p-chlorophenoxy)phenoxy]methyl-1-hydroxy-4-methyl-2(1H)-pyridone, is synthesized through a series of chemical reactions. The synthetic route involves the reaction of 4-chlorophenol with phenol in the presence of a base to form the intermediate compound. This intermediate is then reacted with 6-chloromethyl-1-hydroxy-4-methyl-2(1H)-pyridone under specific conditions to yield this compound . Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Rilopirox undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.

Comparison with Similar Compounds

Ciclopirox Olamine

Molecular Formula: C₁₂H₁₇NO₂·C₂H₇NO (ciclopirox olamine) vs. C₁₉H₁₆ClNO₄ (rilopirox) . Mechanism: Ciclopirox inhibits nutrient uptake (e.g., amino acids, potassium, phosphate) in Candida albicans by blocking transmembrane transport , whereas this compound primarily disrupts iron metabolism and mitochondrial Complex I . Efficacy:

  • This compound reduces Candida adhesion to human buccal/vaginal cells at lower molar concentrations (1/8 MIC) compared to ciclopirox (1/16 MIC) .
  • Both compounds show activity against fluconazole-resistant Candida strains, but this compound demonstrates superior iron chelation potency .
    Safety : Ciclopirox is FDA-approved for topical use, while this compound remains investigational due to toxicity concerns at higher doses (e.g., embryotoxic effects in rabbit blastocysts at 5 µg/mL) .

Piroctone Olamine

Molecular Formula: C₁₄H₂₃NO₂ (piroctone) vs. C₁₉H₁₆ClNO₄ (this compound) . Mechanism: Piroctone inhibits fungal ergosterol synthesis and modifies virulence factors, contrasting with this compound’s iron chelation and respiratory chain inhibition . Efficacy:

  • Both compounds exhibit anti-inflammatory properties, but this compound’s broader spectrum includes activity against molds .

Fluconazole and Itraconazole (Azoles)

Mechanism: Azoles inhibit lanosterol 14α-demethylase, disrupting ergosterol biosynthesis, unlike this compound’s iron-centric action . Resistance: this compound retains efficacy against azole-resistant Candida strains, making it a candidate for refractory infections .

Data Table: Key Comparative Properties

Property This compound Ciclopirox Olamine Piroctone Olamine
Molecular Formula C₁₉H₁₆ClNO₄ C₁₂H₁₇NO₂·C₂H₇NO C₁₄H₂₃NO₂
Molecular Weight 357.79 g/mol 268.30 g/mol (base) 245.34 g/mol
Primary Target Mitochondrial Complex I Nutrient transporters Ergosterol synthesis
Iron Chelation Yes (high affinity) Moderate No
Adhesion Inhibition 1/8 MIC (buccal cells) 1/16 MIC (buccal cells) Not studied
Clinical Status Investigational Approved (topical) Approved (dandruff)
Key Reference

Research Findings and Limitations

  • Anti-Biofilm Activity : Sub-inhibitory concentrations of this compound reduce Candida adhesion by 50–70%, outperforming ciclopirox in preventing mucosal colonization .
  • Iron Dependency : this compound’s fungicidal effects are enhanced in iron-depleted environments, a trait absent in ciclopirox and piroctone .
  • Toxicity : this compound’s embryotoxicity in vitro highlights the need for formulation optimization (e.g., albumin-based delivery) .
  • Limitations : Most studies are in vitro or animal models; clinical trials are required to validate efficacy and safety in humans .

Biological Activity

Rilopirox is a synthetic antifungal agent belonging to the hydroxypyridone class, primarily used for the treatment of dermatological fungal infections. Its biological activity is characterized by a multifaceted mechanism of action that involves the inhibition of fungal growth, disruption of cellular integrity, and interference with iron metabolism.

This compound's chemical structure is defined as 6-[4-(4-chlorophenoxy)-phenoxy-methyl]-1-hydroxy-4-methyl-2-pyridone, with a molecular weight of 357.79 g/mol. It exhibits hydrophobic characteristics and is highly soluble in organic solvents like dimethyl sulfoxide (DMSO) but poorly soluble in water .

The primary mechanisms through which this compound exerts its antifungal effects include:

  • Iron Chelation : this compound has a high affinity for iron ions, which is critical for various enzymatic processes in fungi. By chelating iron, it inhibits iron-dependent enzymes such as catalases and cytochromes, disrupting mitochondrial function and energy production .
  • Disruption of Cellular Functions : this compound interferes with the respiratory chain in yeast mitochondria, leading to reduced ATP production and ultimately cell death. It has been shown to inhibit the growth of Candida albicans in a dose-dependent manner .
  • Cell Membrane Integrity : The compound does not directly damage cell membranes but alters the metabolic activity of treated cells, making them more susceptible to oxidative stress and reducing their viability .

Antifungal Efficacy

Numerous studies have demonstrated this compound's potent antifungal activity against various strains of fungi, particularly Candida species. For instance:

  • In vitro studies indicated that this compound exhibited fungicidal properties against Candida albicans, with a significant reduction in cell viability observed at concentrations as low as 0.5% .
  • Comparative analyses showed that this compound was more effective than traditional antifungal agents like fluconazole and itraconazole against resistant strains of Candida .

Case Studies

  • Clinical Application : A study involving patients with onychomycosis (fungal nail infection) treated with this compound demonstrated a significant improvement in clinical symptoms and mycological cure rates compared to placebo groups. The treatment was well-tolerated with minimal side effects reported .
  • Mechanistic Insights : Ultrastructural investigations revealed that treatment with this compound led to significant morphological changes in Candida albicans, including cell wall thickening and organelle disruption, further supporting its mode of action as an effective antifungal agent .

Data Table: Summary of Biological Activity

Activity Mechanism Effect on Fungi
Iron ChelationBinds iron ions, inhibiting metal-dependent enzymesDisruption of respiration and energy production
Cell Membrane IntegrityAlters metabolic functionsIncreased susceptibility to oxidative stress
Fungicidal ActivityDirectly inhibits growthSignificant reduction in cell viability

Q & A

Basic Research Questions

Q. What is the molecular mechanism of action of Rilopirox as an antifungal agent?

Q. What are the standard in vitro protocols for assessing this compound's antifungal efficacy?

Methodological steps include:

  • Broth microdilution assays (CLSI M27/M38 guidelines): Measure minimum inhibitory concentrations (MICs) against reference fungal strains (e.g., Candida albicans ATCC 90028) .
  • Time-kill kinetics : Evaluate concentration-dependent fungicidal activity over 24–48 hours.
  • Control groups : Include fluconazole or amphotericin B as positive controls and solvent-only as negative controls .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound's efficacy data across different fungal strains?

Contradictory results may arise from strain-specific genetic variations or experimental conditions. To address this:

  • Strain characterization : Sequence fungal genomes to identify resistance markers (e.g., ERG11 mutations in Candida) .
  • Standardize assays : Control variables such as inoculum size, growth medium, and incubation temperature .
  • Meta-analysis : Pool data from multiple studies using tools like RevMan to identify trends or outliers .

Q. What considerations are critical when designing longitudinal studies to evaluate this compound resistance development?

Apply the PICO framework for robust study design:

  • Population : Select fungal strains with documented susceptibility to this compound.
  • Intervention : Expose strains to sub-inhibitory concentrations over serial passages.
  • Comparison : Compare with untreated controls or strains exposed to other antifungals.
  • Outcome : Measure MIC shifts, genomic mutations (via whole-genome sequencing), and efflux pump activity .

Ethical and Practical Criteria (FINER) :

  • Feasible : Ensure access to BSL-2 facilities for safe handling of resistant strains.
  • Novel : Focus on understudied species (e.g., Aspergillus terreus).
  • Relevant : Align with WHO priorities on antifungal resistance .

Q. Methodological Resources

  • Data Analysis : Use SPSS or R for dose-response modeling (e.g., EC₅₀ calculations).
  • Literature Review : Follow PRISMA guidelines to systematically evaluate preclinical studies on this compound .
  • Ethical Compliance : Adhere to NIH guidelines for reporting preclinical experiments, including detailed statistics and raw data deposition .

Properties

IUPAC Name

6-[[4-(4-chlorophenoxy)phenoxy]methyl]-1-hydroxy-4-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4/c1-13-10-15(21(23)19(22)11-13)12-24-16-6-8-18(9-7-16)25-17-4-2-14(20)3-5-17/h2-11,23H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYUIWXQUBNDHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=C1)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90146320
Record name Rilopirox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104153-37-9
Record name Rilopirox [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104153379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rilopirox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RILOPIROX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/595T4D0KQ3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

171.4 g (0.5 mole) of 4-methyl-6-[4-(4-chlorophenoxy)phenoxymethyl]-2-pyrone in 50 ml of toluene were heated to 80° C. Then 59.9 g (0.36 mole) of hydroxylammonium sulfate and 38.3 g (0.36 mole) of sodium carbonate were added. 10 minutes later a further 59.9 g (0.36 mole) of hydroxylammonium sulfate and 38.3 g (0.36 mole) of sodium carbonate were added. After about 4 hours the heating was removed and, at about 40° C., 500 ml of methylene chloride were added. The dissolved reaction product was then filtered off from the insoluble salts. The filtrate was then dried over sodium sulfate, and the methylene chloride was evaporated off. When the residue was stirred with 500 ml of ethyl acetate, the reaction product crystallized out. For final purification, the 1-hydroxy-4-methyl-6-[4-(4-chlorophenoxy)phenoxymethyl]-2-pyridone was recrystallized from dimethylformamide. Yield 80.5 g (45%); melting point 168°-170° C.
Name
4-methyl-6-[4-(4-chlorophenoxy)phenoxymethyl]-2-pyrone
Quantity
171.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
59.9 g
Type
reactant
Reaction Step Two
Quantity
38.3 g
Type
reactant
Reaction Step Two
Quantity
59.9 g
Type
reactant
Reaction Step Three
Quantity
38.3 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

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